

Application Notes and Protocols for SHR0302

Administration in Animal Studies

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Compound of Interest

Compound Name: *Ivarmacitinib sulfate*

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Introduction

SHR0302, also known as Ivarmacitinib, is a novel, highly selective Janus kinase 1 (JAK1) inhibitor. It modulates the signaling of various cytokines involved in inflammatory and autoimmune diseases, such as interleukin-4 (IL-4), IL-5, IL-13, and interferon-gamma (IFN- γ). By selectively targeting JAK1, SHR0302 aims to provide therapeutic benefits while potentially minimizing the side effects associated with less selective JAK inhibitors, such as neutropenia and anemia. Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of SHR0302. These notes provide a summary of administration routes and detailed protocols from published animal studies to guide researchers in their experimental design.

Administration Routes in Animal Studies

Based on available preclinical data, the primary route of administration for SHR0302 in animal models is oral. It has been effectively used in models of acute graft-versus-host disease (aGVHD) and collagen-induced arthritis (CIA). While topical formulations have been developed and tested in human clinical trials, detailed protocols for their application in animal models are not readily available in the published literature.

Quantitative Data Summary

Quantitative data from preclinical animal studies on the pharmacokinetics of SHR0302 are not extensively available in the public domain. However, data from human clinical trials can provide a useful reference for understanding the compound's behavior. Researchers should aim to generate similar comprehensive pharmacokinetic data in their animal models.

Table 1: Oral Dosing Regimens in Murine Models

Animal Model	Indication	Species	Dosing Regimen	Frequency	Duration
aGVHD[1]	Acute Graft-Versus-Host Disease	Mouse	5, 10, and 15 mg/kg	Twice a day	3 weeks
CIA[1]	Collagen-Induced Arthritis	Mouse	2.5, 5.0, and 10.0 mg/kg	Twice a day	Not specified

Table 2: Human Pharmacokinetic Data for Oral and Topical SHR0302 (For Reference)

Formulation	Dose	Cmax	Tmax	AUC	Bioavailability
Oral Solution[1]	8 mg	619 ng/mL	~1.0 h[2]	4750 hng/mL	Comparable to tablet
Oral Tablet[1]	8 mg	593 ng/mL	~1.0 h[2]	4570 hng/mL	Reference
Topical Ointment[3]	1-2% on 3-20% BSA	Not specified	>10 h	Not specified	Slow absorption

Note: The data in Table 2 is from human studies and should be used for reference only when designing and interpreting animal experiments.

Experimental Protocols

Protocol 1: Oral Administration of SHR0302 in a Murine Model of Acute Graft-Versus-Host Disease (aGVHD)

This protocol is adapted from a study evaluating the preventive and therapeutic effects of SHR0302 in aGVHD.[1]

1. Materials:

- SHR0302 powder (99% purity)
- Dimethyl sulfoxide (DMSO)
- Drinking water
- Appropriate gavage needles for mice

2. Preparation of Dosing Solution: a. Dissolve SHR0302 powder in DMSO to create a stock solution. b. Further dilute the stock solution in drinking water to achieve the desired final concentrations (e.g., for doses of 5, 10, and 15 mg/kg). c. The final volume of the oral medication for each mouse should be standardized (e.g., 100 μ L).[1] d. Ensure the final concentration of DMSO in the dosing solution is low (e.g., 1%) to avoid toxicity.[1] e. Prepare a vehicle control solution with the same final concentration of DMSO in drinking water.

3. Dosing Procedure: a. Administer the prepared SHR0302 solution or vehicle control to mice via oral gavage. b. For a therapeutic effect study, administration can begin after the onset of GVHD symptoms (e.g., at day 21 post-bone marrow transplantation).[1] c. The dosing frequency is typically twice a day.[1] d. The duration of treatment can be several weeks (e.g., 3 weeks).[1]

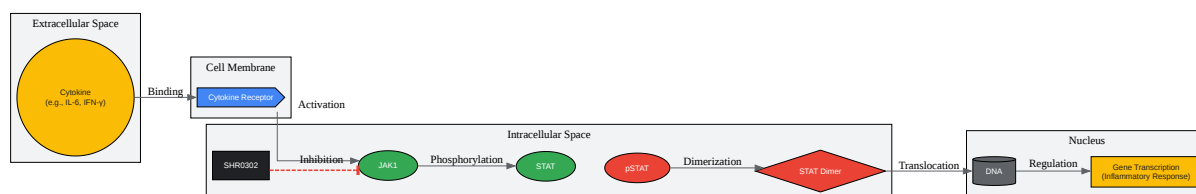
4. Monitoring and Endpoints: a. Monitor mice for GVHD symptoms, body weight, and survival. b. Collect blood and tissue samples at specified time points for analysis of immune cell populations, cytokine levels, and histological changes.

Visualizations

Signaling Pathway of SHR0302

SHR0302 is a selective inhibitor of JAK1. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling downstream of numerous cytokine receptors. In inflammatory conditions, cytokines bind to their receptors, leading to the activation of associated JAKs. This triggers the phosphorylation and dimerization of STAT proteins, which

then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. SHR0302 blocks this cascade by inhibiting the phosphorylation activity of JAK1.

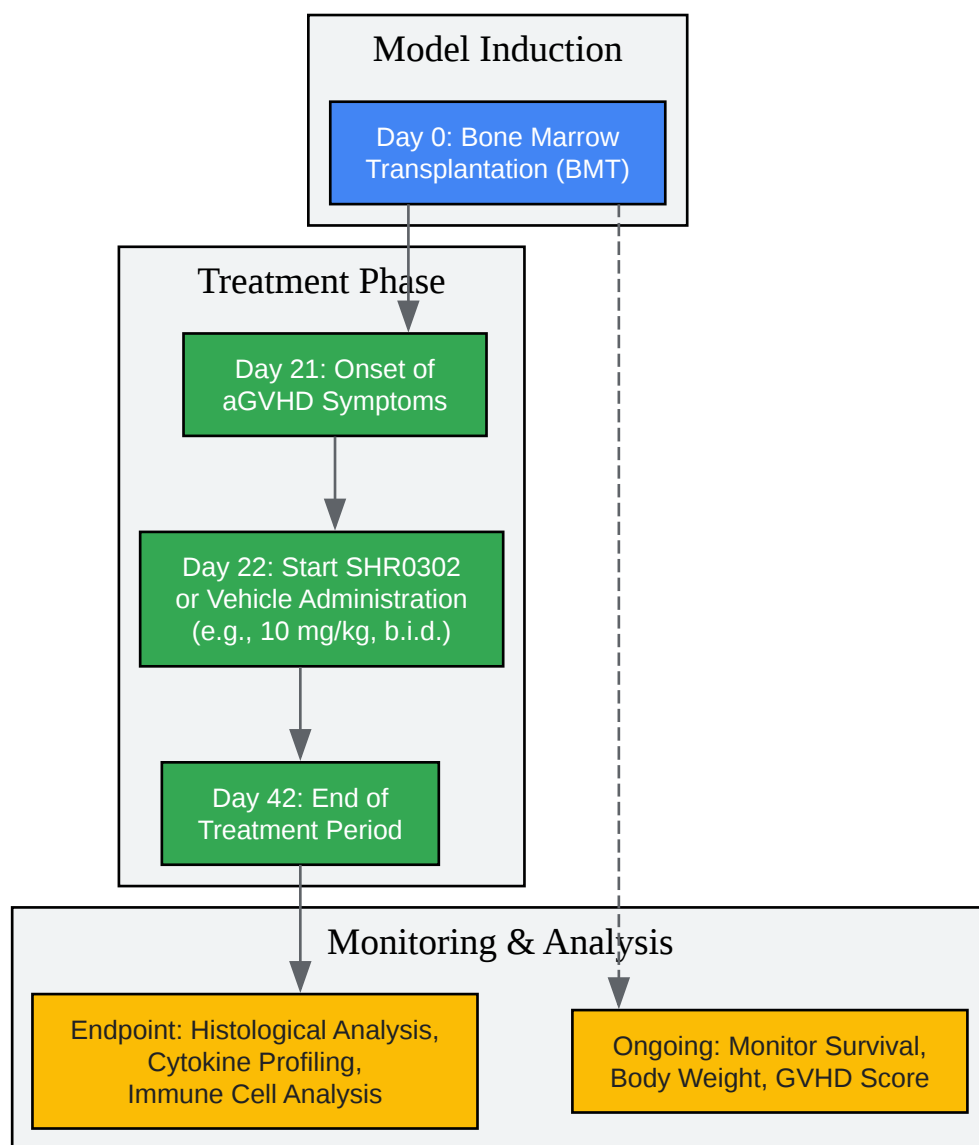


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Caption: Mechanism of action of SHR0302 on the JAK/STAT signaling pathway.

Experimental Workflow for aGVHD Murine Model

The following diagram illustrates a typical experimental workflow for evaluating the therapeutic efficacy of SHR0302 in a mouse model of acute graft-versus-host disease.



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Caption: Therapeutic workflow for SHR0302 in a murine aGVHD model.

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